molecular formula C24H19N3O3 B4505637 N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide

N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide

Cat. No.: B4505637
M. Wt: 397.4 g/mol
InChI Key: ZEMINQXALOKUJN-UHFFFAOYSA-N
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Description

N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.14264148 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potential of novel derivatives, including compounds with similar structural motifs to N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide, wasinvestigated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds exhibited binding and moderate inhibitory effects in assays against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Specifically, certain derivatives showed high affinity for COX-2 and 5-LOX, correlating with significant analgesic and anti-inflammatory effects. This highlights the potential therapeutic applications of these compounds in inflammation and pain management (Faheem, 2018).

Synthesis and Utility in Fused Azines

Another research avenue involved the synthesis of pyridazin-3-one derivatives, exploring their utility in creating fused azines. The study established a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing the versatility and potential applications of such compounds in medicinal chemistry and drug design. These derivatives were used as intermediates for synthesizing various fused azines, indicating their utility in the synthesis of complex organic molecules (Ibrahim & Behbehani, 2014).

Free Radical Scavenging Activity

Research into the antioxidant properties of amidoalkyl-2-naphthol derivatives, which share structural similarities with the compound , revealed potent free radical scavenging activities. This study used in vitro assays and quantum chemistry calculations to investigate the mechanisms of action, highlighting the potential of these compounds as antioxidants. The findings suggest applications in conditions associated with oxidative stress, offering a basis for developing antioxidant therapies (Boudebbous et al., 2021).

Angular Heterocycles Formation

Investigations into the reactions of naphthyl acetamide derivatives with aromatic amines to produce angular heterocyclic compounds offer insights into synthetic pathways that could be exploited for creating novel pharmaceuticals or organic materials. These studies contribute to the understanding of chemical reactivity and molecular design, providing a foundation for the development of new chemical entities (Agarwal & Mital, 1976).

Properties

IUPAC Name

N-[4-[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-16(28)25-19-11-9-18(10-12-19)23(29)15-27-24(30)14-13-22(26-27)21-8-4-6-17-5-2-3-7-20(17)21/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMINQXALOKUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide
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N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide
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N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide
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N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide
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N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide
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N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.